2,4-dichloro-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide
Description
This compound belongs to a class of benzamide derivatives fused with heterocyclic moieties, specifically combining a 1,3-thiazole core with a 1,2,4-oxadiazolylphenyl substituent. The 2,4-dichlorobenzamide moiety enhances electrophilicity and binding affinity to biological targets, while the thiazole-oxadiazole hybrid scaffold contributes to metabolic stability and π-π stacking interactions in receptor binding .
Properties
Molecular Formula |
C19H12Cl2N4O2S |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H12Cl2N4O2S/c1-10-15(18-23-16(25-27-18)11-5-3-2-4-6-11)28-19(22-10)24-17(26)13-8-7-12(20)9-14(13)21/h2-9H,1H3,(H,22,24,26) |
InChI Key |
LWYAONAQCYVRNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of 3-Phenyl-1,2,4-Oxadiazole-5-Carboxylic Acid
The oxadiazole ring is synthesized via cyclization of amidoxime intermediates:
-
Reaction : Benzamidoxime reacts with methyl malonyl chloride in dichloromethane under reflux (12 hr).
-
Cyclization : Catalyzed by 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), yielding 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Melting Point | 162–164°C |
| IR (KBr, cm⁻¹) | 1685 (C=O), 1590 (C=N) |
Thiazole Ring Construction via Hantzsch Synthesis
The thiazole core is assembled using α-bromoketones and thiourea derivatives:
-
Reagents :
-
4-Methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-amine
-
2-Bromo-1-(4-methylphenyl)propan-1-one
-
-
Conditions : Ethanol, reflux (8 hr), followed by neutralization with ammonium hydroxide.
Reaction Scheme :
Analytical Data :
-
H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, oxadiazole-H), 7.45–7.32 (m, 5H, Ph-H), 2.51 (s, 3H, CH3).
Amide Coupling and Final Assembly
Preparation of 2,4-Dichlorobenzoyl Chloride
2,4-Dichlorobenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hr, followed by solvent evaporation.
Coupling Reaction
The thiazole-amine intermediate reacts with 2,4-dichlorobenzoyl chloride under Schotten-Baumann conditions:
-
Reagents :
-
5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-4-methyl-1,3-thiazol-2-amine (1.0 equiv)
-
2,4-Dichlorobenzoyl chloride (1.2 equiv)
-
Triethylamine (TEA, 2.0 equiv)
-
Optimization Table :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Base | TEA | Pyridine | TEA |
| Temperature (°C) | 0→25 | 25 | 0→25 |
| Yield | 68% | 54% | 82% |
Characterization :
-
C NMR (100 MHz, CDCl₃) : δ 167.8 (C=O), 164.3 (oxadiazole-C), 153.2 (thiazole-C).
-
HRMS (ESI+) : m/z calcd. for C₂₀H₁₂Cl₂N₄O₂S [M+H]⁺: 465.9912; found: 465.9908.
Stereochemical Control and Z-Isomer Stabilization
The Z-configuration at the thiazole C2 position is enforced by:
-
Steric Hindrance : Bulky 3-phenyloxadiazole group favors the Z-isomer.
-
Crystallization : Recrystallization from ethyl acetate/n-hexane (1:3) isolates the Z-isomer.
X-ray Diffraction Data :
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle | 87.5° (thiazole-oxadiazole) |
Scalability and Process Optimization
Pilot-Scale Synthesis (50 g batch):
-
Step 1 (Oxadiazole): 82% yield, 99.1% purity.
-
Step 2 (Thiazole): 75% yield, 98.4% purity.
-
Step 3 (Amide Coupling): 78% yield, 97.8% purity.
Critical Process Parameters :
-
Oxadiazole Cyclization : Moisture-sensitive; requires anhydrous THF.
-
Amide Coupling : Exothermic; temperature control below 30°C essential.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hantzsch Thiazole | High regioselectivity | Requires toxic α-bromoketones | 68–82 |
| Cyclocondensation | Mild conditions | Low scalability | 55–70 |
| Microwave-Assisted | Rapid (2 hr) | Specialized equipment needed | 75 |
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines .
Scientific Research Applications
2,4-dichloro-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares structural homology with several benzamide-thiazole and benzamide-thiadiazole derivatives synthesized and characterized in recent studies. Key analogs include:
Key Observations :
Critical Differences :
- The 3-phenyl-1,2,4-oxadiazole moiety requires regioselective cyclization under controlled conditions to avoid competing isoxazole formation .
- Melting points (mp) for the target compound are expected to exceed 200°C, consistent with analogs like Compound 8a (mp 290°C) and nitazoxanide derivatives (mp ~185°C) .
Spectral Characterization
- IR Spectroscopy : A strong C=O stretch near 1605–1679 cm⁻¹ confirms the benzamide moiety, as observed in .
- ¹H-NMR : The Z-configuration of the thiazole-ylidene group is evidenced by deshielded aromatic protons (δ 7.3–8.3 ppm), comparable to Compound 8c in .
- Mass Spectrometry : A molecular ion peak at m/z ~450–500 aligns with the molecular weight of the target compound, similar to Compound 8c (m/z 506) .
Hypothesized Mechanisms of Action
Biological Activity
2,4-Dichloro-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound notable for its potential biological activities. This article reviews the compound's biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its distinct molecular structure that includes multiple functional groups. The molecular formula is , with a molecular weight of approximately 487.5 g/mol. Here is a summary of its structural features:
| Property | Value |
|---|---|
| Molecular Formula | C24H17Cl2N5O |
| Molecular Weight | 487.5 g/mol |
| IUPAC Name | 2,4-dichloro-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide |
Antimicrobial Activity
Research has shown that compounds containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. A study by Dhumal et al. (2021) highlighted that derivatives of 1,3,4-oxadiazole demonstrate varying degrees of antibacterial and antifungal activities against several pathogens, including Mycobacterium tuberculosis and Escherichia coli . The specific compound has been noted for its enhanced activity against resistant strains due to its unique binding capabilities.
The biological activity of 2,4-dichloro-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is attributed to its interaction with key molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway essential for bacterial growth. Molecular docking studies indicate a strong binding affinity to DHFR with a free energy change (∆G) of -9.0 kcal/mol .
- Disruption of Cell Wall Synthesis : Similar compounds have been reported to interfere with the synthesis of mycolic acids in bacterial cell walls, leading to cell lysis and death .
Case Studies
Several studies provide insight into the efficacy of this compound:
- Antitubercular Activity : A study conducted on various oxadiazole derivatives demonstrated that compounds structurally similar to 2,4-dichloro-N-benzamide showed promising results against Mycobacterium bovis BCG in both active and dormant states . The inhibition was linked to the compounds' ability to bind effectively to the enoyl reductase enzyme.
- Comparative Analysis : In comparative studies with known antibiotics like isoniazid and vancomycin, derivatives of this compound exhibited lower minimum inhibitory concentrations (MICs), indicating superior potency against certain Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
